![molecular formula C16H16ClN3O3 B2467088 5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 936077-59-7](/img/structure/B2467088.png)
5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77. The purity is usually 95%.
BenchChem offers high-quality 5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroinflammation Marker and PET Imaging
Translocator protein (TSPO) is significantly upregulated in activated microglia, making it a vital marker for neuroinflammation. The novel radioligand 11C-N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (11C-DPA-713) binds to TSPO with high affinity. This characteristic has been leveraged in PET imaging to study neuroinflammation in humans. Initial studies indicate that 11C-DPA-713 exhibits a larger brain signal and plasma-to-tissue clearance compared to its counterparts, marking it as a promising ligand for evaluating TSPO binding in neuroinflammatory conditions (Endres et al., 2009).
Pyrethroid Metabolite Biomonitoring
Studies on exposure to pyrethroid (PYR) insecticides, particularly in children, have utilized biomonitoring of urinary pyrethroid metabolites. These metabolites include compounds like 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, which are associated with various types of PYRs. Urinary biomonitoring has provided insight into the widespread and seasonally specific exposure to multiple hygiene- and agriculture-PYRs in young populations, contributing valuable data for public health and safety evaluations (Ueyama et al., 2022).
Environmental Exposure and Neurotoxicity
Organophosphorus (OP) and pyrethroid (PYR) compounds, the most widely used insecticides, are recognized as developmental neurotoxicants. Understanding environmental exposure to these chemicals, especially among young children, is crucial for developing public health policies. The presence of specific metabolites, including 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, in urine samples has served as direct indicators of exposure, facilitating the assessment of risks and levels of exposure to these neurotoxicants (Babina et al., 2012).
Serotonin Receptor Imaging
Studies have explored the use of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido++] ethylpiperazine ([(18)F]p-MPPF) for imaging 5-hydroxytryptamine1A (5-HT(1A)) receptors in healthy volunteers. This research aids in understanding the distribution of 5-HT(1A) receptors in the human brain and has implications for psychiatric and neurological disorder treatments. The research underscores the value of compounds like [(18)F]p-MPPF, which include structural components such as 4-methoxyphenyl groups, in the advancement of neuroimaging techniques (Passchier et al., 2000).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-9-13-15(10-3-5-12(23-2)6-4-10)16-18-11(8-17)7-14(21)20(16)19-13/h3-7,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFOCEYZTLJJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=NC(=CC(=O)N2N1)CCl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2467008.png)
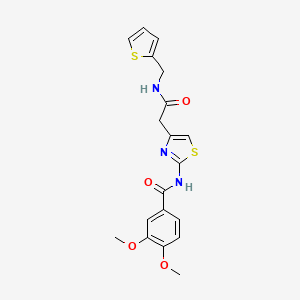
![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)
![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)

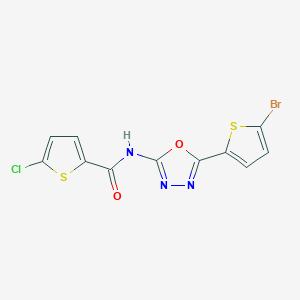

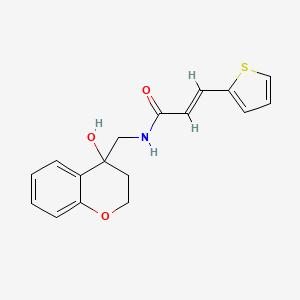
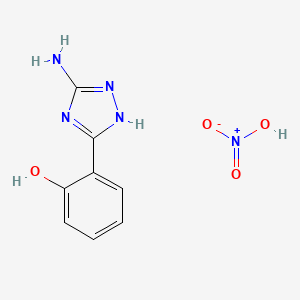

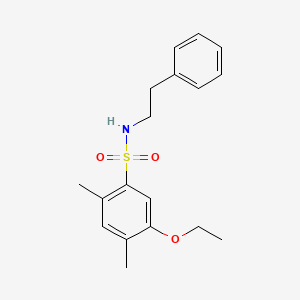
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)
![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)